
Trimethylene dinitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethylene dinitrate, also known as 1,3-propanediol dinitrate, is a chemical compound with the molecular formula C3H6N2O6. It is a nitrate ester and is known for its explosive properties. This compound is used in various applications, including as a propellant and in the manufacture of explosives.
Métodos De Preparación
Trimethylene dinitrate is typically synthesized through the nitration of 1,3-propanediol. The reaction involves treating 1,3-propanediol with a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to avoid decomposition or unwanted side reactions. Industrial production methods often involve continuous nitration processes to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Trimethylene dinitrate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to produce various nitrogen oxides.
Reduction: Reduction reactions can convert this compound into less oxidized nitrogen compounds.
Substitution: In the presence of suitable reagents, substitution reactions can occur, replacing nitrate groups with other functional groups.
Common reagents used in these reactions include reducing agents like hydrogen or hydrazine for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Trimethylene dinitrate has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of nitrate esters and their reactions.
Medicine: While not commonly used in medicine, its properties are studied for potential therapeutic applications.
Industry: It is primarily used in the explosives industry, where it serves as a component in propellants and other explosive formulations.
Mecanismo De Acción
The mechanism by which trimethylene dinitrate exerts its effects involves the release of nitrogen oxides upon decomposition. These nitrogen oxides can act as oxidizing agents, facilitating various chemical reactions. The molecular targets and pathways involved in its action are primarily related to its ability to release energy rapidly, making it useful in explosive applications.
Comparación Con Compuestos Similares
Trimethylene dinitrate is similar to other nitrate esters, such as nitroglycerin and trimethylolethane trinitrate. it is unique in its specific molecular structure and properties. For example, trimethylolethane trinitrate is also a high explosive but has different stability and handling characteristics. Other similar compounds include:
Nitroglycerin: Known for its use in dynamite and as a vasodilator in medicine.
Trimethylolethane trinitrate: Used in propellants and explosives, known for its stability compared to nitroglycerin.
This compound’s uniqueness lies in its balance of explosive power and stability, making it suitable for specific industrial applications.
Propiedades
Número CAS |
3457-90-7 |
|---|---|
Fórmula molecular |
C3H6N2O6 |
Peso molecular |
166.09 g/mol |
Nombre IUPAC |
3-nitrooxypropyl nitrate |
InChI |
InChI=1S/C3H6N2O6/c6-4(7)10-2-1-3-11-5(8)9/h1-3H2 |
Clave InChI |
KOSAMXZBGUIISK-UHFFFAOYSA-N |
SMILES canónico |
C(CO[N+](=O)[O-])CO[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


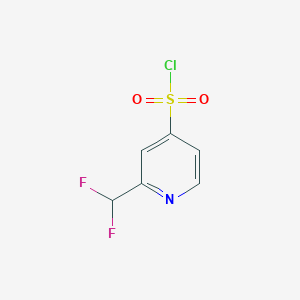

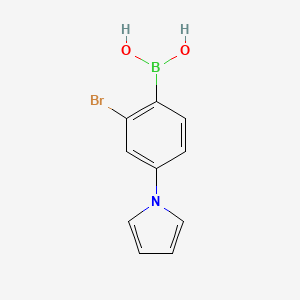

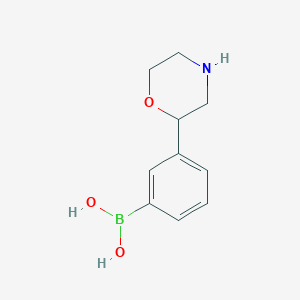
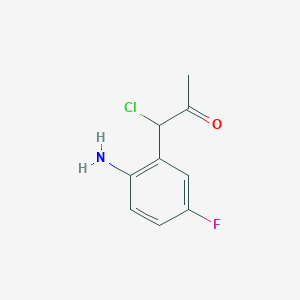

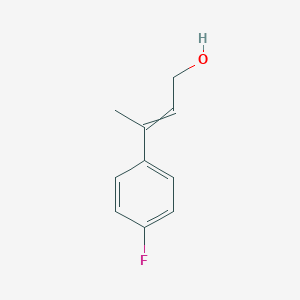
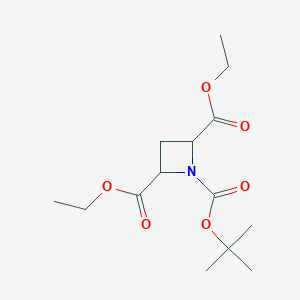
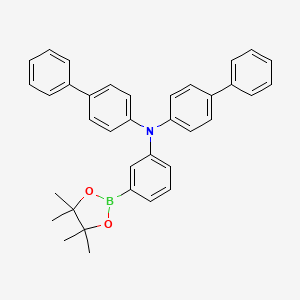
![1-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3-fluoro-4-(trifluoromethoxy)benzene](/img/structure/B14071696.png)
![6-amino-4-(trifluoromethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14071703.png)
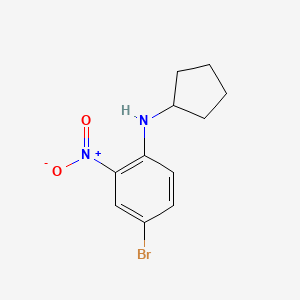
![2,6-Difluoro-N-({4-[(pyridin-2-yl)oxy]phenyl}carbamoyl)benzamide](/img/structure/B14071713.png)
